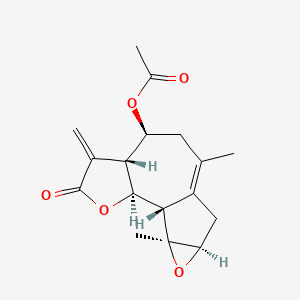
Arteglasin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arteglasin A is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL)
Arteglasin A has been researched in the context of CADASIL, a monogenic small vessel disease. This condition is characterized by a range of neurological symptoms and is linked to mutations in the NOTCH3 gene. Research has focused on understanding the clinical, neuroimaging, neuropathological, genetic, and therapeutic aspects of CADASIL (Di Donato et al., 2017). Additionally, CADASIL is known for causing brain infarcts and dementia, and research has delved into its hereditary nature and the associated vascular pathology (Kalimo et al., 2002).
OCT-Angiography and CADASIL
Studies have utilized Optical Coherence Tomography Angiography (OCT-A) to evaluate retinal and choriocapillaris blood flow in CADASIL patients. This approach has helped in understanding the changes in retinal vessel density associated with the disease, offering insights into the underlying vascular changes (Nelis et al., 2018).
Implications of CADASIL in Vascular Dementia
Research has also focused on the implications of CADASIL in causing vascular dementia, particularly looking at the role of stem cell factor and granulocyte colony-stimulating factor in therapeutic approaches. These studies have explored how these factors might influence the progression of the disease and potentially offer avenues for treatment (Liu et al., 2015).
Structural and Functional Impact
There has been significant interest in the structural and functional impact of CADASIL on patients, including studies on cerebral vasoreactivity and morphometric analysis of vascular changes. This research has implications for understanding the pathophysiology of the disease and potential therapeutic interventions (Lacombe et al., 2005), (Brulin et al., 2002).
Propiedades
Número CAS |
33204-39-6 |
|---|---|
Nombre del producto |
Arteglasin A |
Fórmula molecular |
C17H20O5 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |
Clave InChI |
IJNUSISHBLGZMG-JMZZHWKLSA-N |
SMILES isomérico |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES canónico |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
![3-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1204975.png)
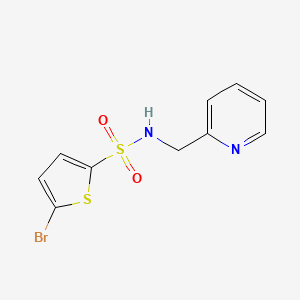
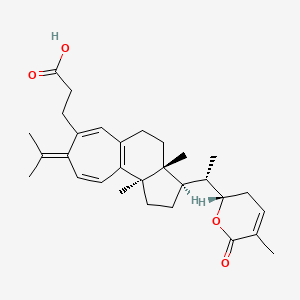
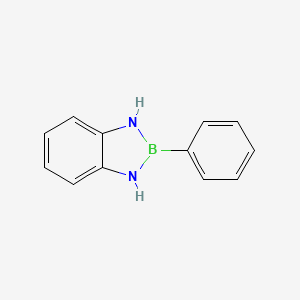
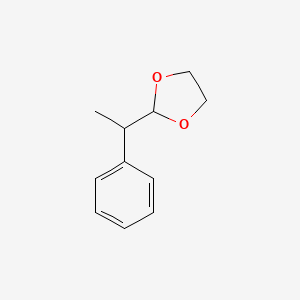
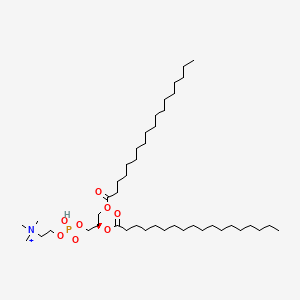
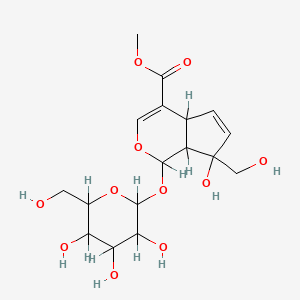
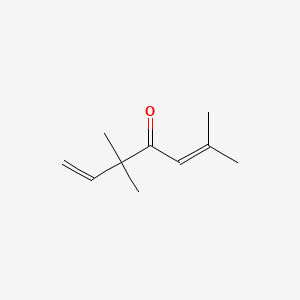
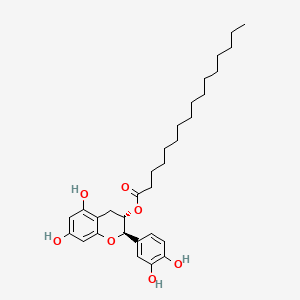
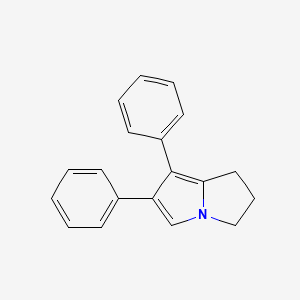
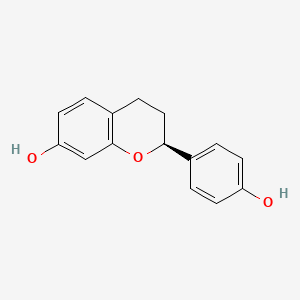
![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)